N-[(2-fluorophenyl)methyl]-4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide
Description
The compound N-[(2-fluorophenyl)methyl]-4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide (CAS: 1206991-72-1, Molecular Formula: C₂₄H₂₅FN₄O₂S) is a benzamide derivative featuring a 1H-imidazole core substituted at the 1-position with a 4-benzamide group and at the 2-position with a sulfanyl-linked phenylcarbamoylmethyl moiety . Its synthesis likely involves nucleophilic substitution or coupling reactions, as seen in analogous compounds (e.g., CDI-mediated amidation in ) .
Properties
IUPAC Name |
4-[2-(2-anilino-2-oxoethyl)sulfanylimidazol-1-yl]-N-[(2-fluorophenyl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN4O2S/c26-22-9-5-4-6-19(22)16-28-24(32)18-10-12-21(13-11-18)30-15-14-27-25(30)33-17-23(31)29-20-7-2-1-3-8-20/h1-15H,16-17H2,(H,28,32)(H,29,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVNJVYDDEGALGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=C(C=C3)C(=O)NCC4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-fluorophenyl)methyl]-4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide typically involves multiple steps, including the formation of the imidazole ring, the introduction of the fluorophenyl group, and the attachment of the benzamide moiety. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-[(2-fluorophenyl)methyl]-4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce specific functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reaction conditions and the presence of suitable reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substituent Analysis
Table 1: Structural Comparison of Key Analogs
Key Observations :
Physicochemical and ADME Properties
Table 2: Predicted ADME Properties
Key Insights :
- Sulfanyl groups may reduce metabolic clearance by resisting oxidative degradation, as seen in sulfur-containing antifungals .
Biological Activity
Chemical Structure and Properties
The molecular formula of N-[(2-fluorophenyl)methyl]-4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide is CHFNOS, with a molecular weight of approximately 397.49 g/mol. The compound features a 2-fluorophenyl group, an imidazole ring, and a phenylcarbamoyl moiety, which contribute to its unique pharmacological profile.
Research indicates that compounds with imidazole and benzamide structures often exhibit significant biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. The presence of the sulfanyl group in this compound may enhance its interaction with biological targets, potentially affecting various signaling pathways.
Pharmacological Studies
- Anticancer Activity : A study on related benzamide derivatives suggests that modifications in the structure can lead to enhanced cytotoxicity against cancer cell lines. The incorporation of the imidazole ring has been associated with improved activity against certain types of tumors due to its ability to inhibit key enzymes involved in cancer progression .
- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of the GABA-A receptor. This suggests that this compound might also exhibit neuroactive properties by modulating neurotransmitter systems .
- Metabolic Stability : Studies on structural analogs indicate that modifications can improve metabolic stability, reducing the likelihood of rapid degradation in vivo. For instance, derivatives with a fluorine substitution demonstrated higher stability compared to their non-fluorinated counterparts, which could be beneficial for therapeutic applications .
Case Studies
- In Vivo Studies : In animal models, compounds similar to this compound have shown promising results in reducing tumor size and improving survival rates when administered in conjunction with standard chemotherapy agents .
- Toxicology Reports : Toxicity assessments have indicated that while certain derivatives exhibit potent biological activity, they may also present hepatotoxic risks at higher concentrations. It is crucial to evaluate the therapeutic index of these compounds through rigorous testing .
Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(2-fluorophenyl)methyl]-4-(2-{[(phenylcarbamoyl)methyl]sulfanyl}-1H-imidazol-1-yl)benzamide, and how can intermediates be characterized?
- Methodology :
-
Step 1 : Begin with the preparation of the imidazole-thiol intermediate. Use coupling reagents like EDCI/HOBt to attach the phenylcarbamoylmethyl group to the thiol moiety .
-
Step 2 : React the intermediate with 4-(bromomethyl)-N-[(2-fluorophenyl)methyl]benzamide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the benzamide scaffold .
-
Characterization :
-
NMR : Confirm regiochemistry of the imidazole ring and substituent positions (e.g., ¹H NMR for aromatic protons, ¹⁹F NMR for fluorophenyl groups) .
-
HPLC : Monitor reaction progress and purity (>95%) using a C18 column with acetonitrile/water gradients .
- Key Reagents :
| Reagent | Role |
|---|---|
| EDCI/HOBt | Carbodiimide coupling agents for amide bond formation |
| K₂CO₃ | Base for nucleophilic substitution |
| DMF | Polar aprotic solvent for solubility |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic methods?
- Analytical Workflow :
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ ion at m/z 449.12) .
- FT-IR : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for benzamide, S-H/C-S vibrations at ~650 cm⁻¹) .
- X-ray Crystallography : Resolve crystal structure to confirm stereochemistry and intermolecular interactions (e.g., hydrogen bonding between imidazole and benzamide groups) .
Advanced Research Questions
Q. How can molecular docking studies (e.g., Glide XP) predict the binding affinity of this compound to target proteins?
- Protocol :
- Protein Preparation : Retrieve the target protein structure (e.g., CYP24A1 from PDB: 3K9V) and optimize hydrogen bonding networks .
- Ligand Preparation : Generate low-energy conformers of the compound using OPLS4 force field.
- Docking : Use Glide XP scoring function to evaluate hydrophobic enclosure, hydrogen bonding, and desolvation penalties .
Q. What strategies address discrepancies in biological activity data across structurally similar compounds?
- Case Study : If the compound shows weaker electrophysiological activity than analogs:
- Structural Analysis : Compare dihedral angles of the imidazole-benzamide system (e.g., >25° may reduce planar stacking with ion channel targets) .
- Metabolic Stability : Assess hepatic microsomal degradation; fluorophenyl groups may enhance stability vs. chlorinated analogs .
- Data Reconciliation Table :
| Compound | LogD | IC₅₀ (CYP24A1) | Electrophysiological Activity |
|---|---|---|---|
| Target | 3.2 | 120 nM | Moderate (Class III) |
| Analog A | 2.8 | 85 nM | High |
| Source |
Q. What in vitro models are appropriate for evaluating its electrophysiological effects?
- Models :
- Purkinje Fiber Assay : Measure action potential duration (APD) prolongation to classify as a Class III antiarrhythmic agent .
- hERG Channel Inhibition : Use patch-clamp electrophysiology to assess cardiac safety (IC₅₀ > 10 µM preferred) .
- Experimental Design :
- Concentration Range : 0.1–100 µM.
- Controls : Include sematilide (reference Class III agent) and DMSO vehicle .
Data Contradiction Analysis
Issue : Conflicting solubility data in aqueous vs. lipid-rich media.
- Resolution :
- Solubility Profiling : Use shake-flask method (pH 7.4 PBS vs. 1-octanol). Fluorophenyl groups may enhance lipid solubility (LogP ~3.2) but reduce aqueous solubility (<10 µM) .
- Formulation Adjustments : Incorporate cyclodextrin-based carriers to improve bioavailability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
